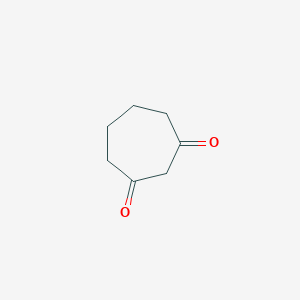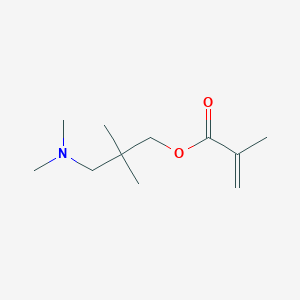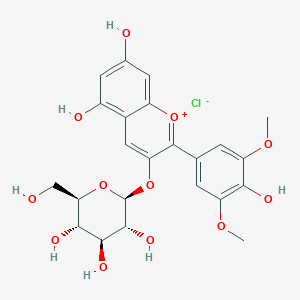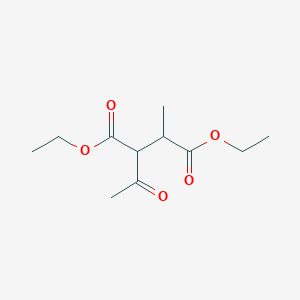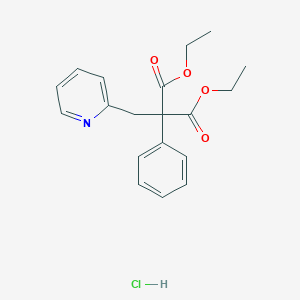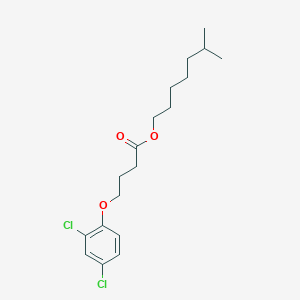
Ácido butanoico, 4-(2,4-diclorofenoxi)-, éster isooctílico
Descripción general
Descripción
Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester: is an organic compound with the molecular formula C_16H_24Cl_2O_3. It is a derivative of butanoic acid and is commonly used in various industrial and agricultural applications. This compound is known for its role as a herbicide, particularly in controlling broadleaf weeds.
Aplicaciones Científicas De Investigación
Chemistry: Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester is used as a model compound in studying esterification reactions and the behavior of esters under different chemical conditions.
Biology: In biological research, this compound is used to study the effects of herbicides on plant physiology and biochemistry. It helps in understanding the mechanisms of herbicide action and resistance in plants.
Medicine: While not directly used in medicine, the study of its analogs and derivatives can provide insights into the development of new pharmaceuticals with similar chemical structures.
Industry: The primary application of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester is in agriculture as a herbicide. It is used to control broadleaf weeds in various crops, improving crop yield and quality.
Mecanismo De Acción
Target of Action
The primary target of 2,4-DB Isooctyl Ester is the plant hormone system, specifically the auxin pathway . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.
Mode of Action
2,4-DB Isooctyl Ester acts as a synthetic auxin . Once applied, ester formulations quickly penetrate into the leaf surface (cuticle) and are converted to the acid . It mimics the action of the natural auxin, leading to uncontrolled and disorganized growth, which eventually causes the death of the plant .
Biochemical Pathways
The compound affects the auxin pathway, disrupting normal plant growth and development . The overstimulation of this pathway leads to excessive, unregulated growth, which can interfere with the plant’s nutrient transport, photosynthesis, and other vital functions .
Pharmacokinetics
The pharmacokinetics of 2,4-DB Isooctyl Ester involves absorption, distribution, metabolism, and excretion (ADME). After application, the compound is absorbed through the leaf surface and is distributed throughout the plant . The compound is metabolized in the plant, with the primary degradation mechanism being the hydrolysis of esters . The half-life of 2,4-DB Isooctyl Ester varies depending on environmental conditions, with reported half-lives ranging from 138.6 to 346.6 hours under different temperatures and pH values .
Result of Action
The result of the action of 2,4-DB Isooctyl Ester is the death of the plant. The compound’s interaction with the auxin pathway leads to uncontrolled growth, which disrupts normal plant functions and eventually leads to plant death .
Action Environment
The action of 2,4-DB Isooctyl Ester is influenced by various environmental factors. The hydrolysis and photolysis of the compound can be affected by factors such as temperature, pH value, type of water, and light sources . For instance, the hydrolysis half-lives of the compound were found to be shorter at higher temperatures and at acidic or alkaline pH values . These factors can influence the compound’s action, efficacy, and stability in the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester typically involves the esterification of 4-(2,4-dichlorophenoxy)butanoic acid with isooctanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous addition of 4-(2,4-dichlorophenoxy)butanoic acid and isooctanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 4-(2,4-dichlorophenoxy)butanoic acid and isooctanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products, including carboxylic acids and aldehydes.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Hydrolysis: 4-(2,4-dichlorophenoxy)butanoic acid and isooctanol.
Oxidation: Carboxylic acids, aldehydes, and other oxidation products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester
- Butanoic acid, 4-(2,4-dichlorophenoxy)-, ethyl ester
- Butanoic acid, 4-(2,4-dichlorophenoxy)-, propyl ester
Comparison:
- Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester has a longer alkyl chain compared to its methyl, ethyl, and propyl ester counterparts, which can influence its solubility, volatility, and herbicidal activity.
- The isooctyl ester form is often preferred in agricultural applications due to its enhanced stability and effectiveness in controlling a wide range of weeds.
- The different ester forms may vary in their absorption and translocation within plants, affecting their overall herbicidal efficacy.
This comprehensive overview should provide you with a detailed understanding of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester
Propiedades
IUPAC Name |
6-methylheptyl 4-(2,4-dichlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2O3/c1-14(2)7-4-3-5-11-23-18(21)8-6-12-22-17-10-9-15(19)13-16(17)20/h9-10,13-14H,3-8,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZULGKMTDEQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-15-6 | |
| Record name | 2,4-DB-isoctyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctyl 4-(2,4-dichlorophenoxy)butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DB-ISOCTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W4BPU12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



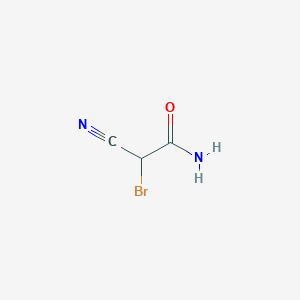
![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)
